3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Properties
Molecular Formula |
C13H19BO3 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H19BO3/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
InChI Key |
TXTUCPAGIQLJRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Biology: It serves as a probe in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development. Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its role as a cross-coupling reagent and in biological interactions.
Molecular Targets and Pathways:
Enzymes: It can interact with enzymes that have diol-containing active sites.
Pathways: In biological systems, it may be involved in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Substituted Derivatives
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- CAS : 237429-33-3; Molecular Formula : C₁₃H₁₉BO₃ .
- Key Differences : The methyl group at the 3-position and boronate at the 4-position create distinct steric and electronic environments, which may reduce reactivity in coupling reactions compared to the target compound.
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Functional Group Variations
Methylsulfonyl-Substituted Analogs
- Example : 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS 78504-09-3) .
- Key Differences : The electron-withdrawing sulfonyl group decreases boronate reactivity but enhances stability under acidic conditions.
Carbazole-Based Derivatives
Physicochemical and Reactivity Comparison
Physical Properties
Reactivity in Suzuki-Miyaura Coupling
- Ortho-Substituted Boronates (e.g., target compound): Steric hindrance reduces coupling efficiency compared to para-substituted analogs .
- Electron-Donating Groups (e.g., methoxy): Enhance stability but may slow transmetallation steps .
- Steric Effects : 2,6-Dimethyl derivatives show lower yields due to hindered access to the boronate .
Q & A
Basic: What are the standard synthetic routes for preparing 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer:
The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-methyl-2-bromophenol) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography using hexanes/ethyl acetate (3:1 v/v) with 0.25% triethylamine to suppress boronic acid degradation . Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) environments to prevent hydrolysis of the boronic ester .
Basic: How is this compound purified to ensure high purity for cross-coupling reactions?
Methodological Answer:
Purification involves flash column chromatography with silica gel and a hexanes/ethyl acetate gradient (4:1 to 1:1 v/v). Triethylamine (0.25%) is added to the mobile phase to stabilize the boronic ester . For crystalline samples, recrystallization from ethanol/water (7:3 v/v) at −20°C improves purity. Purity is validated via HPLC (C18 column, acetonitrile/water 60:40) and ¹H NMR (CDCl₃, δ 1.3 ppm for pinacol methyl groups) .
Advanced: How do steric and electronic effects of the methyl and phenolic groups influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer:
The methyl group at the 2-position introduces steric hindrance, slowing transmetallation and increasing reliance on bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate . The phenolic −OH group can deactivate the catalyst via coordination; thus, protecting the phenol (e.g., as a methyl ether) before coupling is recommended. Kinetic studies using in situ IR or ¹⁹F NMR (for fluorinated substrates) help monitor reaction progress and optimize ligand/stoichiometry .
Advanced: What challenges arise in characterizing this compound using NMR and X-ray crystallography?
Methodological Answer:
In ¹H NMR, the phenolic proton (δ 5.5–6.5 ppm) may exhibit broadening due to hydrogen bonding, requiring DMSO-d₆ as a solvent for sharper signals . X-ray crystallography requires high-quality crystals, often grown via vapor diffusion (hexanes into dichloromethane). The boronic ester’s planar geometry and weak B–O bonds complicate data collection; low-temperature (100 K) measurements and SHELXL refinement (with ISOR restraints for boron) improve accuracy .
Advanced: How can researchers resolve contradictions in reaction yields when using this compound in diverse coupling conditions?
Methodological Answer:
Yield discrepancies often stem from competing protodeboronation or homo-coupling. Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃), ligands (e.g., Pd(PPh₃)₄ vs. Pd(dtbpf)), and solvents (THF vs. dioxane) is critical . For example, THF may stabilize Pd intermediates better than dioxane in sterically hindered systems. Control experiments with deuterated analogs (e.g., D₂O quenching) can identify hydrolysis pathways .
Basic: What storage conditions are required to maintain the compound’s stability?
Methodological Answer:
Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation and moisture absorption. Desiccants (e.g., molecular sieves) must be added to storage containers. Periodic ¹¹B NMR checks (δ 30–35 ppm for boronic esters) monitor degradation; >5% hydrolysis warrants repurification .
Advanced: How does the compound’s electronic structure influence its application in materials science (e.g., OLEDs)?
Methodological Answer:
The boronic ester acts as a directing group for π-conjugation in polymers, enhancing charge transport in OLED layers. DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO levels (−5.2 eV/−1.8 eV), aligning with hole-transport materials. Experimental validation involves cyclic voltammetry (in CH₂Cl₂, 0.1 M TBAPF₆) and UV-Vis (λmax ~300 nm) .
Advanced: What strategies mitigate regioselectivity issues in multi-step syntheses involving this compound?
Methodological Answer:
Regioselectivity in electrophilic substitutions (e.g., nitration) is controlled by the boronic ester’s meta-directing effect. Computational modeling (Gaussian 09, NBO analysis) predicts preferential substitution at the 5-position. Experimental verification uses NOESY NMR to confirm spatial arrangements .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Spills are neutralized with sand followed by 10% NaHCO₃. Waste disposal follows EPA guidelines for boron-containing compounds (pH adjustment to 7–9 before incineration) .
Advanced: How is the compound utilized in synthesizing bioactive molecules (e.g., kinase inhibitors)?
Methodological Answer:
The boronic ester enables late-stage diversification via Suzuki coupling with heteroaryl halides (e.g., pyridine or thiazole derivatives). In kinase inhibitor synthesis, coupling with 4-chloroquinazoline followed by deprotection (BBr₃ in CH₂Cl₂) yields phenolic derivatives. IC₅₀ assays (e.g., EGFR inhibition) validate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
